Cas no 2228990-45-0 (5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine)
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine
- EN300-1787864
- 2228990-45-0
-
- Inchi: 1S/C11H10N2O3/c12-11-5-9(16-13-11)10-6-14-7-3-1-2-4-8(7)15-10/h1-5,10H,6H2,(H2,12,13)
- InChI Key: PYBIKKYERFGMBN-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2OCC1C1=CC(N)=NO1
Computed Properties
- Exact Mass: 218.06914219g/mol
- Monoisotopic Mass: 218.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 70.5Ų
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1787864-0.05g |
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine |
2228990-45-0 | 0.05g |
$1032.0 | 2023-09-19 | ||
| Enamine | EN300-1787864-0.1g |
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine |
2228990-45-0 | 0.1g |
$1081.0 | 2023-09-19 | ||
| Enamine | EN300-1787864-0.25g |
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine |
2228990-45-0 | 0.25g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1787864-0.5g |
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine |
2228990-45-0 | 0.5g |
$1180.0 | 2023-09-19 | ||
| Enamine | EN300-1787864-1.0g |
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine |
2228990-45-0 | 1g |
$1229.0 | 2023-06-02 | ||
| Enamine | EN300-1787864-2.5g |
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine |
2228990-45-0 | 2.5g |
$2408.0 | 2023-09-19 | ||
| Enamine | EN300-1787864-5.0g |
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine |
2228990-45-0 | 5g |
$3562.0 | 2023-06-02 | ||
| Enamine | EN300-1787864-10.0g |
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine |
2228990-45-0 | 10g |
$5283.0 | 2023-06-02 | ||
| Enamine | EN300-1787864-1g |
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine |
2228990-45-0 | 1g |
$1229.0 | 2023-09-19 | ||
| Enamine | EN300-1787864-5g |
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine |
2228990-45-0 | 5g |
$3562.0 | 2023-09-19 |
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine
Introduction to 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine (CAS No. 2228990-45-0)
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine, identified by its Chemical Abstracts Service (CAS) number 2228990-45-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities. The compound belongs to a class of molecules that exhibit promising properties in various therapeutic applications, making it a subject of intense study in academic and industrial research settings.
The molecular framework of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine incorporates several key structural motifs that contribute to its unique chemical and pharmacological characteristics. The presence of a dihydrobenzodioxin moiety, often referred to as a phenanthroline-like scaffold, is particularly noteworthy. This motif is known for its ability to interact with biological targets in a manner that can modulate enzyme activity and receptor binding. Additionally, the oxazole ring incorporated into the structure introduces further conformational flexibility and potential sites for functionalization.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine with various biological targets at an unprecedented level of detail. These studies have highlighted the compound's potential as an inhibitor of certain kinases and other enzymes implicated in inflammatory and neoplastic processes. The ability to predict such interactions computationally has significantly accelerated the drug discovery process, allowing for rapid screening of analogs with improved pharmacokinetic profiles.
In the context of medicinal chemistry, the synthesis of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine has been optimized through multiple synthetic pathways. These pathways leverage modern techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis to achieve high yields and enantiopurity. The development of efficient synthetic routes is crucial for scaling up production and conducting thorough pharmacological evaluations. Researchers have reported novel methodologies that enhance both the efficiency and sustainability of these synthetic processes.
The pharmacological evaluation of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-amine has revealed several intriguing properties. Preclinical studies indicate that this compound exhibits moderate affinity for certain protein targets, suggesting potential therapeutic applications in areas such as oncology and immunomodulation. The compound's ability to modulate enzyme activity without significant off-target effects makes it an attractive candidate for further development. Additionally, its structural features allow for modifications that could enhance its solubility and bioavailability.
One particularly fascinating aspect of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,2-oxazol-3-am ine is its role in exploring new chemical entities (NCEs) within the pharmaceutical industry. The compound serves as a scaffold for generating libraries of derivatives through structure-based drug design (SBDD). By systematically modifying its core structure, researchers can identify analogs with enhanced potency and selectivity. This approach has been instrumental in identifying novel therapeutics that address unmet medical needs.
The integration of high-throughput screening (HTS) technologies has further accelerated the discovery process for compounds like 5-(2,3-dihydro -1 ,4 -benzodioxin - 2 - yl ) - 1 , 2 - ox az ol - 3 - am ine . These technologies allow for rapid testing of large libraries of compounds against a wide range of biological targets. HTS has been particularly effective in identifying hits that exhibit promising activity against kinases and other enzymes involved in disease pathways. The subsequent optimization of these hits through iterative medicinal chemistry efforts has led to several clinical candidates.
The regulatory landscape surrounding the development and commercialization of 5-( 2 , 3 - dihydro - 1 , 4 - benz odioxin - 2 - yl ) - 1 , 2 - ox az ol - 3 - am ine is another critical consideration. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines ensures that the compound is produced consistently and safely for both preclinical and clinical studies. Regulatory agencies require extensive documentation detailing the synthesis, characterization, and safety profiles of new chemical entities before they can be approved for human use.
Future directions in the research on 5-( 2 , 3 - dihydro - 1 , 4 - benz odioxin - 2 - yl ) - 1 , 2 - ox az ol - 3 - am ine include exploring its potential in combination therapies. The concept of combining multiple drugs to achieve synergistic effects has gained significant traction in recent years. By pairing 5-( 2 , 3 - dihydro - 1 , 4 - benz odioxin - 2 - yl ) - 1 , 2 - ox az ol - 3 - am ine with other therapeutic agents, researchers aim to enhance treatment outcomes while minimizing side effects.
Another exciting avenue involves leveraging artificial intelligence (AI) and machine learning (ML) algorithms to predict the biological activity of 5-( 2 , 3 - dihydro _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _
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